KHS101

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KHS101 是一种小分子,以其加速神经元分化的能力而闻名。它与转化酸性卷曲螺旋蛋白 3 (TACC3) 特异性相互作用,TACC3 是中心体-微管动态网络的关键组成部分。 该化合物已在各种科学研究应用中显示出潜力,尤其是在神经科学和癌症研究领域 .

科学研究应用

KHS101 具有广泛的科学研究应用:

神经科学: 它加速神经元分化,使其在与神经发生和脑发育相关的研究中很有价值.

癌症研究: This compound 已被证明可以减少肿瘤细胞增殖并在某些癌症模型中诱导细胞死亡.

药物开发: 它与 TACC3 的相互作用使其成为开发针对神经系统疾病和癌症的新治疗药物的潜在候选药物。

细胞生物学: this compound 用于研究各种细胞类型中的细胞周期调节和分化过程。

作用机制

KHS101 主要通过与 TACC3 的相互作用发挥其作用。这种相互作用破坏了 TACC3 的正常功能,导致中心体-微管动力学的变化。在神经元细胞中,这会导致分化加速和神经元活性增加。 在癌细胞中,TACC3 功能的破坏导致细胞增殖减少和细胞死亡增加 .

生化分析

Biochemical Properties

KHS101 exerts its effects by specifically binding and inhibiting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . In GBM cells, this compound promotes aggregation of proteins regulating mitochondrial integrity and energy metabolism .

Cellular Effects

This compound has been shown to selectively impair mitochondrial bioenergetic capacity and glycolytic activity in GBM cells . It promotes tumor cell death in these cells, independent of their tumor subtype, without affecting the viability of noncancerous brain cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its disruption of the mitochondrial chaperone HSPD1 . This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism, thereby impairing the bioenergetic capacity and glycolytic activity of GBM cells .

Temporal Effects in Laboratory Settings

The effects of this compound on GBM cells have been observed over time in laboratory settings . It has been shown to exert cytotoxic effects by disrupting HSPD1, leading to significant changes in cellular metabolism .

Dosage Effects in Animal Models

In animal models, systemic administration of this compound has been shown to reduce tumor growth and increase survival . The effects of this compound appear to be dose-dependent, with increased doses leading to greater reductions in tumor growth .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways within cells . By disrupting HSPD1, it affects the aggregation of proteins that regulate mitochondrial integrity and energy metabolism .

Transport and Distribution

This compound is capable of crossing the blood-brain barrier (BBB), allowing it to distribute within the brain and exert its effects on brain cells .

Subcellular Localization

The subcellular localization of this compound is likely within the mitochondria, given its interaction with the mitochondrial chaperone HSPD1 . This interaction leads to the disruption of proteins that regulate mitochondrial integrity and energy metabolism .

准备方法

合成路线和反应条件

KHS101 的合成涉及多个步骤,通常从制备中间体化合物开始,然后进行各种化学反应以形成最终产物。具体的合成路线可能会有所不同,但通常包括:

核心结构的形成: 这涉及通过环化反应构建核心杂环结构。

官能团修饰: 引入对化合物生物活性至关重要的特定官能团。

纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以达到高纯度。

工业生产方法

This compound 的工业生产可能涉及扩大实验室合成方法,优化反应条件以提高产率,并通过严格的质量控制措施确保一致性和纯度。这可能包括使用自动化反应器和先进的纯化技术。

化学反应分析

反应类型

KHS101 会经历各种化学反应,包括:

氧化: 该反应可以修饰化合物上的官能团,可能改变其生物活性。

还原: 还原反应可用于改变分子内某些原子的氧化态。

取代: 这涉及用另一种官能团取代一种官能团,这在修饰化合物的性质方面可能很有用。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生更饱和的化合物。

相似化合物的比较

类似化合物

KHS101 盐酸盐: this compound 的盐酸盐形式,具有相似的生物活性。

其他 TACC3 抑制剂: CEP-701 和 PF-3758309 等化合物也靶向 TACC3,但可能具有不同的特异性和效力。

独特性

This compound 在其特异性加速神经元分化的能力以及同时表现出抗癌特性的方面是独一无二的。 它在促进神经发生和抑制肿瘤生长方面的双重作用使其成为各种研究应用的宝贵化合物 .

属性

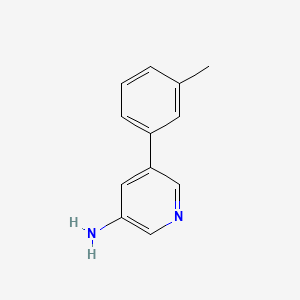

IUPAC Name |

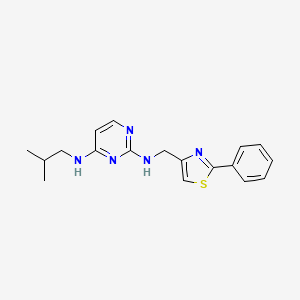

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRJOOOHPBSAHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B572443.png)